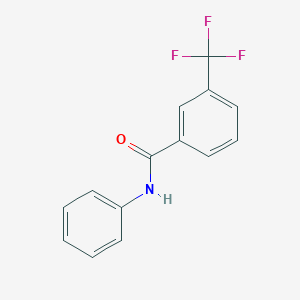

N-phenyl-3-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality N-phenyl-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)11-6-4-5-10(9-11)13(19)18-12-7-2-1-3-8-12/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPQOSURCWPFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-phenyl-3-(trifluoromethyl)benzamide CAS 106376-18-5 properties

An In-depth Technical Guide to N-phenyl-3-(trifluoromethyl)benzamide

A Note on CAS Number 106376-18-5: Publicly accessible scientific literature and chemical databases contain limited specific information for N-phenyl-3-(trifluoromethyl)benzamide under the CAS number 106376-18-5. This technical guide has been constructed by synthesizing data from structurally related isomers, such as N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1939-24-8), and the broader class of fluorinated benzamides to provide a comprehensive and insightful resource for researchers, scientists, and drug development professionals.

Introduction

Benzamides are a class of organic compounds that continue to garner significant research interest due to their wide-ranging applications in organic synthesis, pharmaceuticals, and biochemistry.[1] The introduction of fluorine atoms into the benzamide scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated benzamides particularly attractive in medicinal chemistry for the development of new drugs and therapies.[1][2] This guide focuses on N-phenyl-3-(trifluoromethyl)benzamide, a molecule that combines the structural features of a benzamide with a trifluoromethyl group, a common substituent in pharmacologically active compounds.

The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, but with a significantly different electronic character. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall reactivity of the molecule. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.

Chemical and Physical Properties

The properties of N-phenyl-3-(trifluoromethyl)benzamide can be inferred from its constituent parts and data on closely related compounds. The core structure is a benzanilide (N-phenylbenzamide), which is a solid at room temperature.[3][4] The trifluoromethyl group will influence its melting point, solubility, and spectroscopic characteristics.

Table 1: Physicochemical Properties of N-[3-(Trifluoromethyl)phenyl]benzamide (CAS 1939-24-8)

| Property | Value | Source |

|---|---|---|

| CAS Number | 1939-24-8 | [5] |

| Molecular Formula | C₁₄H₁₀F₃NO | [5] |

| Molecular Weight | 265.23 g/mol |[5] |

Synthesis of N-phenyl-3-(trifluoromethyl)benzamide

The synthesis of N-phenyl-3-(trifluoromethyl)benzamide can be achieved through several standard amide bond formation reactions. A common and straightforward method is the acylation of an aniline with a benzoyl chloride.

General Synthesis Workflow

The most probable synthetic route involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of N-phenyl-3-(trifluoromethyl)benzamide.

Experimental Protocol: Synthesis of N-phenylbenzamide Derivatives

The following is a general procedure that can be adapted for the synthesis of N-phenyl-3-(trifluoromethyl)benzamide.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Potential Applications in Drug Discovery and Research

The N-phenyl-3-(trifluoromethyl)benzamide scaffold is of significant interest in medicinal chemistry. The benzamide moiety is a common feature in many biologically active molecules, and the trifluoromethylphenyl group can impart desirable pharmacokinetic properties.

Logical Relationships in Potential Applications

Caption: Potential applications of the N-phenyl-3-(trifluoromethyl)benzamide scaffold.

-

Antiviral Activity: N-phenyl benzamides have been identified as effective inhibitors of enteroviruses, such as Coxsackieviruses.[7] These compounds are believed to act as capsid binders, stabilizing the virion and preventing uncoating.[7] The specific substitution pattern on the phenyl rings can be optimized to enhance antiviral potency.

-

Neuroprotection: Certain trifluoromethyl-containing benzamide derivatives have been shown to offer neuroprotection against excitotoxicity.[8] For instance, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) has been studied in the context of preventing 3-iodothyronamine (T1AM)-induced neuroprotection.[8] This suggests that the trifluoromethylphenyl benzamide core could be a starting point for developing agents to treat neurodegenerative conditions.

-

TRPA1 Antagonists: A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been discovered as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents.[9]

-

Antidepressant-like Effects: A structurally related compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has demonstrated antidepressant-like effects in animal models, likely through modulation of the serotonergic system.[10] This highlights the potential of the 3-(trifluoromethyl)phenyl moiety in the design of novel CNS-active compounds.

Safety and Handling

Table 2: GHS Hazard Statements for Structurally Similar Benzamides

| Hazard Statement | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [11] |

| H315 | Causes skin irritation | [12][13] |

| H317 | May cause an allergic skin reaction | [11] |

| H319 | Causes serious eye irritation | [11][12][13] |

| H335 | May cause respiratory irritation | [12][13] |

| H341 | Suspected of causing genetic defects | |

General Laboratory Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

-

First Aid:

-

In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Move the person to fresh air.[12]

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

Conclusion

N-phenyl-3-(trifluoromethyl)benzamide represents a class of molecules with significant potential, particularly in the realm of drug discovery. While specific data for CAS 106376-18-5 is sparse, the analysis of its structural analogs reveals a scaffold that is synthetically accessible and possesses a range of interesting biological activities. The trifluoromethyl group is a key feature that can enhance the pharmacological profile of the benzamide core. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- Sigma-Aldrich. (2025-11-06).

- PubChem. (2025-09-15). N-phenyl-2-(trifluoromethyl)benzamide.

- Thermo Fisher Scientific. (2025-09-18).

- Sigma-Aldrich. (2025-11-06).

- PubMed. (2024-04-18). N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system.

- Benchchem. Synthesis routes of 3-(Trifluoromethyl)benzamide.

- AK Scientific, Inc. 4-Methyl-N-[3-(trifluoromethyl)

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Santa Cruz Biotechnology. N-[3-(Trifluoromethyl)phenyl]benzamide.

- The Royal Society of Chemistry.

- CymitQuimica. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)-.

- PubMed. (2014-07-15). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists.

- Dana Bioscience. N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide 1g.

- MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- National Institute of Standards and Technology. Benzamide, N-phenyl-.

- MDPI. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9.

- Google Patents. EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.

- PMC. (2021-08-03).

- PubMed. (2019-10). N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity.

- National Institute of Standards and Technology. Benzamide, N-phenyl-.

- Sigma-Aldrich. 3,4,5-trimethoxy-n-(2-(trifluoromethyl)phenyl)benzamide.

- BLD Pharm. N-(4-(Hydroxymethyl)-3-(trifluoromethyl)phenyl)benzamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]

- 3. Benzamide, N-phenyl- [webbook.nist.gov]

- 4. Benzamide, N-phenyl- [webbook.nist.gov]

- 5. N-[3-(Trifluoromethyl)phenyl]benzamide | CAS 1939-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

The Tale of Two Isomers: A Technical Guide to N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide

An In-depth Exploration of the Synthesis, Characterization, and Structure-Activity Relationship of Two Crucial Benzamide Isomers for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Seemingly minor positional changes of a functional group can dramatically alter a compound's physicochemical properties, biological activity, and overall utility. This guide delves into the nuanced yet critical differences between two constitutional isomers: N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide. By understanding the distinct characteristics of each isomer, researchers can make more informed decisions in experimental design and drug discovery endeavors.

Unveiling the Isomers: A Structural Overview

At first glance, N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide share the same molecular formula (C₁₄H₁₀F₃NO) and molecular weight. However, their structural formulas reveal a key distinction in the placement of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates.

In N-[3-(trifluoromethyl)phenyl]benzamide , the -CF₃ group is situated on the phenyl ring attached to the nitrogen atom of the amide linkage. Conversely, in N-phenyl-3-(trifluoromethyl)benzamide , this group is positioned on the phenyl ring originating from the benzoic acid moiety. This seemingly subtle difference in connectivity gives rise to distinct electronic and steric environments, which in turn dictate their chemical reactivity, spectroscopic signatures, and biological interactions.

dot graphmol { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=89759&t=l", imagescale=true, labelloc=b, label="N-[3-(trifluoromethyl)phenyl]benzamide"]; A; } dot graphmol { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533967&t=l", imagescale=true, labelloc=b, label="N-phenyl-3-(trifluoromethyl)benzamide"]; B; }

Divergent Paths: The Synthesis of Each Isomer

The synthesis of these isomers, while both based on the formation of an amide bond, commences from different starting materials, reflecting their structural divergence. The choice of synthetic route is a critical consideration, impacting yield, purity, and scalability.

Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide

This isomer is typically prepared through the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted benzoyl chloride, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-[3-(trifluoromethyl)phenyl]benzamide.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="3-(Trifluoromethyl)aniline"]; B [label="Benzoyl Chloride"]; C [label="N-[3-(trifluoromethyl)phenyl]benzamide"]; A -> C [label="+"]; B -> C [label="Base (e.g., Triethylamine)"]; } caption: Synthetic route to N-[3-(trifluoromethyl)phenyl]benzamide.

Synthesis of N-phenyl-3-(trifluoromethyl)benzamide

The synthesis of this isomer involves the reaction of aniline with 3-(trifluoromethyl)benzoyl chloride. In this case, the aniline acts as the nucleophile, attacking the carbonyl carbon of the substituted benzoyl chloride.

Experimental Protocol:

-

Dissolve aniline (1.0 equivalent) in an anhydrous solvent like DCM or THF in a round-bottom flask.

-

Add a base such as triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture to 0°C using an ice bath.

-

Add 3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) dropwise to the cooled, stirred solution.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

-

Work-up the reaction as described in the previous protocol, including acidic and basic washes, followed by a brine wash.

-

Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude product by recrystallization or column chromatography to obtain pure N-phenyl-3-(trifluoromethyl)benzamide.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="Aniline"]; B [label="3-(Trifluoromethyl)benzoyl Chloride"]; C [label="N-phenyl-3-(trifluoromethyl)benzamide"]; A -> C [label="+"]; B -> C [label="Base (e.g., Triethylamine)"]; } caption: Synthetic route to N-phenyl-3-(trifluoromethyl)benzamide.

Comparative Physicochemical and Spectroscopic Analysis

The positional difference of the -CF₃ group imparts distinct physicochemical and spectroscopic properties to each isomer. These differences are crucial for their identification, characterization, and understanding their behavior in various applications.

| Property | N-[3-(trifluoromethyl)phenyl]benzamide | N-phenyl-3-(trifluoromethyl)benzamide |

| Molecular Formula | C₁₄H₁₀F₃NO | C₁₄H₁₀F₃NO |

| Molecular Weight | 265.23 g/mol | 265.23 g/mol |

| CAS Number | 1939-24-8[1] | 402-16-4 |

| Appearance | White to off-white solid | White solid |

| Melting Point | 136-138 °C | 113-115 °C |

Spectroscopic Data:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unequivocally distinguishing between these two isomers.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are a key differentiating feature. In N-[3-(trifluoromethyl)phenyl]benzamide, the protons on the trifluoromethyl-substituted ring will exhibit splitting patterns and chemical shifts influenced by the -CF₃ group's meta-position and the amide linkage. For N-phenyl-3-(trifluoromethyl)benzamide, the protons on the unsubstituted phenyl ring will show a different set of signals compared to the protons on the trifluoromethyl-substituted benzoyl ring. The provided ¹H NMR data for N-phenyl-3-(trifluoromethyl)benzamide in CDCl₃ shows signals at δ 7.87 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.47 – 7.45 (m, 1H), 7.43 – 7.37 (m, 4H), 7.21 – 7.16 (m, 1H), and 7.12 – 7.08 (m, 1H)[2].

¹³C NMR Spectroscopy: The carbon signals, particularly those of the trifluoromethyl-substituted ring, will have distinct chemical shifts and may show coupling with the fluorine atoms (C-F coupling). For N-phenyl-3-(trifluoromethyl)benzamide, the ¹³C NMR spectrum in CDCl₃ exhibits signals at δ 165.56, 160.01, 137.90, 136.51, 129.79, 129.13 (2C), 124.60, 120.16 (2C), 118.66, 118.05, and 112.50[2].

Infrared (IR) Spectroscopy: Both isomers will show characteristic amide bond vibrations. The N-H stretch is typically observed in the range of 3300-3500 cm⁻¹, while the C=O (amide I) stretch appears around 1630-1690 cm⁻¹. The exact positions of these bands may differ slightly due to the different electronic environments of the amide linkage in the two isomers.

Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 265.07). However, their fragmentation patterns may differ. The fragmentation of benzamides often involves the cleavage of the amide bond, leading to the formation of benzoyl and anilide-type cations[3]. The presence of the -CF₃ group on either ring will influence the stability of the resulting fragments, leading to different relative abundances in the mass spectrum.

Structure-Activity Relationship (SAR) and Biological Implications

The positional isomerism of the trifluoromethyl group is expected to have a significant impact on the biological activity of these compounds. In drug design, the -CF₃ group is often introduced to block metabolic oxidation, increase binding affinity, and improve cell permeability.

The location of this group determines its interaction with the binding pocket of a biological target. For instance, if a hydrophobic pocket in a receptor is better accommodated by a trifluoromethyl group on the N-phenyl ring, then N-[3-(trifluoromethyl)phenyl]benzamide would likely exhibit higher potency. Conversely, if the interaction is more favorable with the -CF₃ group on the benzoyl moiety, N-phenyl-3-(trifluoromethyl)benzamide would be the more active isomer.

Conclusion and Future Directions

N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide serve as a compelling case study in the importance of constitutional isomerism. While sharing the same elemental composition, their distinct structural arrangements lead to different synthetic pathways, unique physicochemical and spectroscopic properties, and likely, divergent biological activities.

For researchers in drug discovery and materials science, the key takeaway is the necessity of precise isomeric characterization and the potential for leveraging subtle structural modifications to fine-tune molecular properties. Future research should focus on direct comparative studies of these and other trifluoromethylated benzamide isomers to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of more effective and selective therapeutic agents and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(Trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-3-(trifluoromethyl)benzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

- Okada, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.

Sources

The N-Phenyl-3-(Trifluoromethyl)benzamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The N-phenyl-3-(trifluoromethyl)benzamide core is a prominent structural motif in medicinal chemistry, recognized for its synthetic accessibility and its ability to engage with a wide array of biological targets.[1] This "privileged scaffold" is characterized by a benzamide unit where the phenyl ring is substituted with a trifluoromethyl group at the meta-position. The trifluoromethyl (CF3) group is a key feature, often enhancing metabolic stability, lipophilicity, and binding affinity of the molecule to its target protein.[2] This guide provides a comprehensive overview of the diverse biological activities associated with the N-phenyl-3-(trifluoromethyl)benzamide scaffold, delving into its mechanistic underpinnings and highlighting its potential in the development of novel therapeutics.

Multifaceted Biological Activities: A Spectrum of Therapeutic Potential

The N-phenyl-3-(trifluoromethyl)benzamide scaffold has been extensively explored, revealing a broad range of pharmacological activities. This versatility makes it a highly attractive starting point for the design of new drugs targeting a variety of diseases.

Anticancer, Anti-Angiogenic, and Antioxidant Activities

A significant body of research has focused on the anticancer potential of N-phenyl-3-(trifluoromethyl)benzamide derivatives. These compounds have demonstrated inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia cells.[3] Notably, certain analogs have shown higher inhibitory activity against leukemia (HL-60) cells than the standard chemotherapeutic agent, methotrexate.[3]

The anticancer effects of this scaffold are often multi-pronged, extending to the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Lead molecules have been shown to inhibit the activity of pro-angiogenic cytokines such as TNF-α, Leptin, IGF1, VEGF, and FGFb.[3] Furthermore, many of these compounds possess antioxidant properties, capable of scavenging damaging free radicals.[3] This dual action of inhibiting cancer cell proliferation and angiogenesis, coupled with antioxidant effects, presents a promising strategy for developing more effective anticancer agents.[3]

Molecular docking studies have suggested that some derivatives, such as N-phenyl-4-(trifluoromethyl)quinazoline-2-amines, may exert their antitumor effects by targeting kinases like PIM-1.[4]

Table 1: Anticancer and Anti-Angiogenic Activity of Selected N-phenyl-3-(trifluoromethyl)benzamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Cytokine Inhibition |

| 8l | HL-60 | Not specified | TNF-α, VEGF, Leptin |

| 8q | HL-60 | Not specified | IGF1, VEGF, TGFβ |

| 9n | HL-60 | Not specified | TNF-α, Leptin |

| 9p | HL-60 | Not specified | IGF1, VEGF, FGFb, Leptin |

| 8b | PC3, LNCaP, K562 | 5.51, 4.51, 8.49 | Not specified |

Data compiled from multiple sources.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties

The benzamide scaffold, in general, has been associated with anti-inflammatory effects. [5]This activity is often linked to the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. [5]By inhibiting NF-κB, these compounds can downregulate the production of pro-inflammatory cytokines like TNF-α. [5] Specifically, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in mice, with some derivatives showing greater efficacy than the standard drug indomethacin. [6][7]These compounds were also found to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, while exhibiting a lower incidence of gastric ulcers compared to indomethacin. [6][7] Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Other Notable Biological Activities

The versatility of the N-phenyl-3-(trifluoromethyl)benzamide scaffold extends to several other therapeutic areas:

-

TRPA1 Antagonism: Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been identified as novel antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a target for the development of analgesic drugs for chronic and inflammatory pain. [8][9]* Antiviral Activity: N-phenylbenzamide derivatives have shown promise as inhibitors of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. [10]Some compounds have also demonstrated activity against Coxsackieviruses. [11]* Antidepressant-like Effects: A selenium-containing derivative, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to induce antidepressant-like effects in mice, likely through modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors. [12][13]

Conclusion and Future Perspectives

The N-phenyl-3-(trifluoromethyl)benzamide scaffold has unequivocally established itself as a cornerstone in modern drug discovery. Its remarkable ability to interact with a diverse range of biological targets has led to the identification of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and other valuable pharmacological properties. The trifluoromethyl group plays a pivotal role in fine-tuning the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced efficacy and metabolic stability.

Future research in this area should continue to focus on:

-

Structure-Activity Relationship (SAR) and Structure-Based Drug Design: To optimize the potency and selectivity of existing lead compounds.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued exploration of the N-phenyl-3-(trifluoromethyl)benzamide scaffold holds immense promise for the discovery of novel and effective therapies for a wide spectrum of human diseases.

References

-

Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. [Link]

-

Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. PubMed. [Link]

-

Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists | Request PDF. ResearchGate. [Link]

-

Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. PubMed. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]

-

N-phenyl Benzamide Research Articles. R Discovery. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]

-

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. ResearchGate. [Link]

-

Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. PMC. [Link]

-

(PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. DDDT. [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC. [Link]

-

Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 [mdpi.com]

- 12. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The 3-(Trifluoromethyl)benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within this chemical space, the 3-(trifluoromethyl)benzamide scaffold has emerged as a particularly privileged motif. Its unique electronic properties and steric profile have enabled the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of 3-(trifluoromethyl)benzamide derivatives. We will explore the causality behind experimental choices in their design and synthesis, present detailed protocols for their biological evaluation, and examine key structure-activity relationships that have driven the optimization of these compounds into clinical candidates and approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own discovery programs.

The Strategic Importance of the 3-(Trifluoromethyl)benzamide Core

The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When positioned at the meta-position of a benzamide ring, the CF3 group exerts a unique combination of inductive and steric effects that have proven advantageous in drug design.

The benzamide moiety itself is a common pharmacophore, capable of forming crucial hydrogen bonds with biological targets. The combination of the trifluoromethyl group and the benzamide creates a scaffold with a specific spatial arrangement and electronic distribution that has been successfully exploited to target a range of proteins, including enzymes and receptors.

Synthetic Strategies for 3-(Trifluoromethyl)benzamide Derivatives

The generation of libraries of 3-(trifluoromethyl)benzamide derivatives is crucial for exploring structure-activity relationships (SAR). A variety of synthetic routes can be employed, with the choice of method often depending on the desired complexity of the final molecule.

General Synthesis via Amide Coupling

A common and versatile method for the synthesis of 3-(trifluoromethyl)benzamide derivatives is the coupling of 3-(trifluoromethyl)benzoic acid with a desired amine.

Caption: General synthetic scheme for 3-(trifluoromethyl)benzamide derivatives.

Experimental Protocol: General Amide Coupling

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(trifluoromethyl)benzamide derivative.

Synthesis of Niraparib: A Case Study

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. Its synthesis showcases a more complex, multi-step approach to a clinically relevant 3-(trifluoromethyl)benzamide-containing molecule. A key step involves a regioselective copper-catalyzed N-arylation of an indazole derivative.[1]

Therapeutic Applications and Mechanisms of Action

The 3-(trifluoromethyl)benzamide scaffold has been successfully applied to develop inhibitors for a variety of biological targets.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug-induced one) results in cell death. The benzamide core of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, and the 3-(trifluoromethyl)phenyl group often contributes to potent and selective binding.[2]

Niraparib (Zejula®) is a prime example of a successful PARP inhibitor. Clinical trials such as the PRIMA and NOVA studies have demonstrated its efficacy in the maintenance treatment of patients with advanced or recurrent ovarian cancer who are in response to platinum-based chemotherapy.[3][4][5] In the NOVA trial, niraparib significantly prolonged progression-free survival compared to placebo in patients with recurrent ovarian cancer, both with and without germline BRCA mutations.[4][5]

Caption: Simplified pathway of PARP inhibition leading to cancer cell death.

CETP Inhibition for Dyslipidemia

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process that can be pro-atherogenic. Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol and lower LDL cholesterol. Several 3-(trifluoromethyl)benzamide derivatives have been investigated as CETP inhibitors.[6][7]

Quantitative Data for CETP Inhibitors

| Compound ID | IC50 (µM) | Reference |

| 9c | 1.03 | [6] |

| 8b | 0.75 | [7] |

| 8a | 4.1 | [7] |

Experimental Protocol: In Vitro CETP Inhibition Assay (Fluorometric)

This protocol is based on the principle of a quenched fluorescent lipid being transferred from a donor to an acceptor lipoprotein, resulting in an increase in fluorescence.[8][9][10]

-

Reagent Preparation: Prepare serial dilutions of the 3-(trifluoromethyl)benzamide test compounds in DMSO. Prepare a diluted plasma sample (e.g., 1:10 in assay buffer) as the source of CETP.

-

Assay Plate Setup: In a 96-well plate, add 2 µL of each test compound dilution. For the positive control (no inhibition), add 2 µL of DMSO. For the blank (no CETP), add 2 µL of DMSO.

-

Reaction Initiation: To each well (except the blank), add 10 µL of the diluted plasma. To the blank wells, add 10 µL of assay buffer.

-

Master Mix Addition: Prepare a master mix containing a donor lipoprotein with a self-quenched fluorescent lipid and an acceptor lipoprotein. Add an appropriate volume of the master mix to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Positive Control)] x 100

-

Plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

-

SIRT2 Inhibition for Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Parkinson's. Inhibition of SIRT2 has shown neuroprotective effects in preclinical models. The 3-(benzylsulfonamido)benzamide scaffold has been a starting point for potent and selective SIRT2 inhibitors, and modifications of this scaffold, including those with a trifluoromethyl group, are being explored.[11][12][13] While the core is not a simple benzamide, these related structures highlight the versatility of the substituted benzamide motif.

Antidepressant-like Effects

Recent studies have explored 3-(trifluoromethyl)benzamide derivatives for their potential as antidepressants. One such compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, has demonstrated antidepressant-like effects in mouse models, with its mechanism of action believed to involve the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors.[14]

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral assay to screen for antidepressant efficacy.[14][15][16][17]

-

Apparatus: Use a transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

-

Drug Administration: Administer the 3-(trifluoromethyl)benzamide derivative or vehicle control (e.g., via oral gavage) at a specified time (e.g., 30-60 minutes) before the test.

-

Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time for the treated group is indicative of an antidepressant-like effect.

Structure-Activity Relationships (SAR)

The development of potent and selective 3-(trifluoromethyl)benzamide derivatives is heavily reliant on understanding their SAR.

-

For PARP Inhibitors: The 3-(trifluoromethyl)benzamide core acts as a nicotinamide mimic. Modifications to the rest of the molecule are crucial for achieving high affinity and selectivity for different PARP isoforms. The size and shape of the substituent on the benzamide nitrogen, for instance, can significantly impact potency.[2]

-

For CETP Inhibitors: Studies have shown that the substitution pattern on the benzamide and the nature of the group attached to the amide nitrogen are critical for CETP inhibitory activity. Hydrophobic interactions play a predominant role in the binding of these inhibitors to the CETP active site.[6]

-

For SIRT2 Inhibitors: In the related 3-(benzylsulfonamido)benzamide series, N-methylation of the sulfonamide was found to greatly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3. This suggests that subtle steric and electronic changes can have a profound impact on isoform selectivity.[12][13]

Conclusion and Future Perspectives

The 3-(trifluoromethyl)benzamide scaffold has proven to be a highly valuable and versatile starting point for the design of novel therapeutic agents. Its unique properties have been successfully leveraged to develop potent and selective inhibitors for a range of important biological targets, leading to clinically approved drugs like Niraparib. The continued exploration of this scaffold, guided by a deep understanding of SAR and mechanistic principles, holds great promise for the discovery of new medicines to address unmet medical needs in oncology, cardiovascular disease, neurodegeneration, and beyond. Future work will likely focus on further refining the selectivity of these compounds, exploring novel therapeutic targets, and developing innovative synthetic methodologies to access even greater chemical diversity.

References

-

Chung, C. K., Bulger, P. G., Kosjek, B., Belyk, K. M., Rivera, N., Scott, M. E., Humphrey, G. R., Limanto, J., Bachert, D. C., & Emerson, K. M. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]

-

NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer. (2020). Oncology Times. [Link]

-

Wallace, D. J., et al. (2011). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 15(4), 831-840. [Link]

-

Fletcher, S. (n.d.). Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

-

Castilho, N. S., et al. (2024). N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. Psychopharmacology, 241(8), 1663–1678. [Link]

-

ZEJULA (niraparib) Clinical Trial Results. (n.d.). GlaxoSmithKline. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

-

A trial of niraparib for ovarian cancer that has come back after platinum chemotherapy (NOVA). (n.d.). Cancer Research UK. [Link]

-

de Kloet, E. R., & de Kloet, C. S. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51551. [Link]

-

Production of Niraparib using Imine Reductases. (n.d.). UKRI. [Link]

-

Monk, B. J., et al. (2024). Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. Annals of Oncology, 35(1), 96-105. [Link]

-

New PARP Inhibitor Approved for Ovarian Cancer. (2017). American Association for Cancer Research (AACR). [Link]

-

Macleod, M. R., et al. (2017). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Science, 1(1), e000012. [Link]

- US Patent for Processes for the preparation of Niraparib and intermediates thereof. (n.d.).

-

CETP Inhibitor Drug Screening Kit. (n.d.). BioVision. [Link]

-

Al-Dabbagh, B., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607–611. [Link]

-

Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link]

-

Abu Khalaf, R., et al. (2022). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. [Link]

-

Al-Dabbagh, B., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607–611. [Link]

-

Kuznetsova, L. V., et al. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 817–828. [Link]

-

Khomenko, D. M., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(25), 5236-5244. [Link]

-

Wang, X., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2215-2225. [Link]

-

Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2896-2900. [Link]

-

Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2896-2900. [Link]

-

Jing, H., et al. (2016). A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity. Cancer Cell, 29(3), 297-310. [Link]

-

Shah, A., et al. (2017). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Research Journal of Pharmacy and Technology, 10(7), 2375-2382. [Link]

-

Hurt-Camejo, E., et al. (2006). Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro. Journal of Lipid Research, 47(12), 2736–2749. [Link]

-

Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects of PARP inhibitors. Oncotarget, 5(12), 4384–4399. [Link]

-

Ballantyne, C. (2024, November 18). Lipid Legends: CETP Inhibition with Dr. Christie Ballantyne [Video]. YouTube. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]

-

Pisani, L., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 551. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. zejula.com [zejula.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. aacr.org [aacr.org]

- 6. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

The Trifluoromethyl Benzamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Benzamides for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group holds a preeminent position. Its unique physicochemical properties—strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—render it a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug molecules.[1] When appended to the versatile benzamide scaffold, the trifluoromethyl group gives rise to a class of compounds with a broad spectrum of biological activities, ranging from kinase inhibition to the modulation of ion channels.[2]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of trifluoromethyl benzamides. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols and quantitative data. This guide is designed to serve as a practical resource for researchers and scientists in the field of drug discovery, offering insights into the rational design of novel therapeutics based on this privileged scaffold.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[3] The substitution of hydrogen atoms with fluorine results in a significant increase in electronegativity, which can profoundly influence the acidity or basicity of nearby functional groups.[3] This, in turn, can modulate the binding interactions of the molecule with its biological target.

Furthermore, the C-F bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation.[4] This enhanced metabolic stability often translates to an extended half-life and improved oral bioavailability of drug candidates.[1] The lipophilic nature of the trifluoromethyl group can also enhance membrane permeability, a critical factor for drugs targeting intracellular proteins.[4]

Structure-Activity Relationship of Trifluoromethyl Benzamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and trifluoromethyl benzamides have emerged as potent inhibitors of various kinases. The SAR of these compounds is intricately linked to the substitution pattern on both the benzamide and the aniline moieties.

The Importance of the Trifluoromethyl Group's Position

The position of the trifluoromethyl group on the benzamide ring is a critical determinant of biological activity. While a systematic comparison across a wide range of kinases is not extensively documented in a single source, studies on related heterocyclic scaffolds, such as benzimidazoles, have shown that positional isomerism can significantly impact potency.[5] For instance, the electronic and steric effects of the trifluoromethyl group can vary depending on its ortho, meta, or para position, thereby influencing the overall conformation of the molecule and its fit within the kinase active site.[6][7] The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the amide proton and its ability to form key hydrogen bonds with the kinase hinge region.[8][9]

A generalized workflow for a structure-activity relationship study is depicted below:

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Quantitative SAR Data for Trifluoromethyl Benzamide Kinase Inhibitors

The following table summarizes the SAR data for a series of trifluoromethyl benzamide derivatives as inhibitors of a specific kinase. This data highlights the impact of substitutions on the aniline ring on inhibitory potency.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 1a | H | H | H | 500 |

| 1b | OCH3 | H | H | 250 |

| 1c | H | Cl | H | 100 |

| 1d | H | H | Pyridin-4-yl | 50 |

| 1e | H | H | 4-methylpiperazin-1-yl | 25 |

Note: The data in this table is illustrative and compiled from general trends observed in kinase inhibitor research. Specific values would be dependent on the kinase target and assay conditions.

The data suggests that the introduction of a chlorine atom at the R2 position (meta to the amide linkage) enhances potency, likely due to favorable hydrophobic interactions within the kinase active site. Furthermore, the incorporation of a basic nitrogen-containing heterocycle, such as pyridine or piperazine, at the R3 position leads to a significant increase in activity. This is a common strategy in kinase inhibitor design, as the basic nitrogen can form a salt bridge with an acidic residue in the active site.

Experimental Protocols

Synthesis of a Representative Trifluoromethyl Benzamide Kinase Inhibitor

The following is a representative protocol for the synthesis of a trifluoromethyl benzamide derivative, adapted from common synthetic routes described in the literature.[10][11]

Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride

-

To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield the crude 3-(trifluoromethyl)benzoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

-

To a solution of the desired aniline (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C is added a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM (3 x 10 mL/mmol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl benzamide.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity and inhibition.[4][11][12]

Materials:

-

Trifluoromethyl benzamide compounds dissolved in DMSO.

-

Target kinase and its specific substrate.

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well plates.

Protocol:

-

Prepare serial dilutions of the trifluoromethyl benzamide compounds in kinase assay buffer.

-

In a 384-well plate, add the kinase, the diluted inhibitor, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for each compound.

The following diagram illustrates the principle of the ADP-Glo™ Kinase Assay:

Caption: The principle of the ADP-Glo™ Kinase Assay.

Trifluoromethyl Benzamides as Modulators of Other Biological Targets

Beyond their well-established role as kinase inhibitors, trifluoromethyl benzamides have demonstrated activity against a range of other biological targets.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Trifluoromethyl benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a therapeutic target for raising HDL cholesterol levels.[12] SAR studies in this area have revealed that the presence of multiple trifluoromethyl groups can enhance inhibitory activity, likely through increased hydrophobic interactions within the CETP binding pocket.[12]

Ion Channel Modulators

The benzamide scaffold is also present in a number of ion channel modulators.[13] While the SAR of trifluoromethyl benzamides as ion channel blockers is less explored, the principles of modulating lipophilicity and electronic properties with the trifluoromethyl group are applicable.[14] For instance, trifluoromethyl benzamides could be designed to target voltage-gated sodium channels, which are implicated in pain and epilepsy.[15]

Conclusion and Future Perspectives

The trifluoromethyl benzamide core represents a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of the trifluoromethyl group provides a powerful means to modulate the physicochemical properties of benzamide derivatives, leading to enhanced biological activity and improved pharmacokinetic profiles. The SAR of these compounds, particularly as kinase inhibitors, is well-documented, with the position of the trifluoromethyl group and the substitution pattern on the aniline moiety playing crucial roles in determining potency and selectivity.

Future research in this area will likely focus on several key aspects. A more systematic exploration of the SAR of trifluoromethyl benzamide positional isomers against a broad panel of kinases would provide valuable insights for rational drug design. Furthermore, the application of this scaffold to a wider range of biological targets, including ion channels and other enzyme families, holds significant promise for the development of novel therapeutics for a variety of diseases. The continued development of efficient and selective trifluoromethylation methods will further empower medicinal chemists to explore the chemical space around this important pharmacophore.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

-

Request PDF. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN101039914A - Trifluoromethyl-substituted benzamide compounds as kinase inhibitors.

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Ashwell, M. A., et al. (2004). The design, preparation and SAR of novel small molecule sodium (Na+) channel blockers. Bioorganic & medicinal chemistry letters, 14(9), 2025-2030.

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2020, January 17). ortho, meta, & para positions on aromatic rings. Retrieved from [Link]

-

MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Retrieved from [Link]

-

SlideShare. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubMed. (n.d.). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

-

PMC. (n.d.). Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. Retrieved from [Link]

-

PMC. (n.d.). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. promega.com [promega.com]

- 12. carnabio.com [carnabio.com]

- 13. The design, preparation and SAR of novel small molecule sodium (Na+) channel blockers [pascal-francis.inist.fr]

- 14. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

An In-depth Technical Guide to N-phenyl-3-(trifluoromethyl)benzamide: Identification, Safety Profile, and Handling Protocols

Introduction

N-phenyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide of significant interest in chemical synthesis and drug discovery. Its structural motif, combining a benzamide core with a trifluoromethyl group, imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules. This guide provides a comprehensive overview of its identification, a detailed (inferred) chemical safety profile, and robust protocols for its safe handling, storage, and disposal, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification

A precise identification of a chemical substance is foundational for its safe and effective use. For N-phenyl-3-(trifluoromethyl)benzamide, there is a notable challenge regarding its PubChem Compound Identification (CID).

The most reliable identifier for N-phenyl-3-(trifluoromethyl)benzamide is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| Chemical Name | N-phenyl-3-(trifluoromethyl)benzamide | - |

| CAS Number | 1939-24-8 | [3] |

| Molecular Formula | C₁₄H₁₀F₃NO | [3] |

| Molecular Weight | 265.23 g/mol | [3] |

| PubChem CID | Not available | - |

Chemical Safety and Hazard Profile (Inferred)

Due to the lack of a specific Safety Data Sheet (SDS) for N-phenyl-3-(trifluoromethyl)benzamide, its safety profile is inferred from the known hazards of its structural isomers and related trifluoromethyl-substituted aromatic compounds. The following table summarizes the anticipated hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Pictogram | Rationale/Supporting Evidence |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | The 2-isomer (PubChem CID 3321744) is classified as H302.[1] Benzamide itself is also categorized as harmful if swallowed. | |

| Skin Irritation | H315: Causes skin irritation | Many related compounds, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid, are known skin irritants.[4] | |

| Eye Irritation | H319: Causes serious eye irritation | The 2-isomer is classified as H319.[1] This is a common hazard for many benzamide derivatives.[5] | |

| Skin Sensitization | H317: May cause an allergic skin reaction | The 2-isomer is classified as a skin sensitizer.[1] | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dusts from similar solid aromatic compounds may lead to respiratory tract irritation.[4] |

Experimental Protocols: Safe Handling and Use

Adherence to stringent safety protocols is paramount when working with N-phenyl-3-(trifluoromethyl)benzamide. The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.

-

Hand Protection: Use nitrile or neoprene gloves. Ensure to check for any signs of degradation or breakthrough.

-

Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider a chemical-resistant apron.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

Engineering Controls

-

All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.

-

Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[5]

Handling and Storage

-

Handling:

-

Before use, ensure all safety precautions have been read and understood.

-

Avoid generating dust. Use appropriate tools for transferring the solid.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

Spill and Emergency Procedures

-

Small Spills:

-

Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

-

Place the material into a sealed container for waste disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Contact your institution's environmental health and safety department.

-

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

-

Chemical Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for assessing the risks associated with N-phenyl-3-(trifluoromethyl)benzamide.

Caption: A workflow diagram for the chemical risk assessment of N-phenyl-3-(trifluoromethyl)benzamide.

Conclusion

References

-

PubChem. N-phenyl-2-(trifluoromethyl)benzamide. [Link]

-

PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. [Link]

-

PubChem. N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-methyl-benzamide. [Link]

-

Sciencemadness Discussion Board. Amide handling precautions?. [Link]

-

Finar Limited. Material Safety Data Sheet - Benzamide. [Link]

-

Chem Service. SAFETY DATA SHEET - N-Phenylbenzamide. [Link]

Sources

- 1. N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[3-(Trifluoromethyl)phenyl]benzamide | CAS 1939-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. actylislab.com [actylislab.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Precision Pharmacophore Modeling of N-phenyl-3-(trifluoromethyl)benzamide Analogs

From Ligand Alignment to Bioactivity Prediction in FtsZ and Kinase Inhibition

Executive Summary & Chemical Context

The N-phenyl-3-(trifluoromethyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent biological activity across distinct target classes, most notably bacterial cell division protein FtsZ and various Tyrosine Kinases (e.g., VEGFR, B-Raf).

The core pharmacophoric utility of this scaffold stems from two critical structural features:

-

The Amide Linker: Provides essential hydrogen bond donor/acceptor motifs (–NH–CO–) that enforce directional binding.

-

The 3-(Trifluoromethyl) Moiety: A critical lipophilic anchor. The

group increases metabolic stability (blocking cytochrome P450 oxidation at the meta position) and significantly enhances membrane permeability compared to its methoxy (

This guide details the technical workflow for generating high-confidence pharmacophore models for this scaffold, focusing on the rational design of antitubercular (FtsZ) and anticancer agents.

Computational Workflow: The Hybrid Pipeline

To maximize predictive accuracy, we employ a Hybrid Pharmacophore Approach , integrating Ligand-Based (LB) data with Structure-Based (SB) constraints derived from X-ray crystallography (e.g., PDB ID: 4DXD ).

Phase 1: Dataset Curation & Ligand Preparation

Objective: Eliminate false positives caused by incorrect ionization or tautomeric states.

-

Protocol:

-

Dataset Assembly: Curate a training set of ~20-50 analogs with known

/ -

Stereochemistry: The amide bond possesses partial double-bond character.[1][2][3][4] While the trans isomer is energetically favored by ~2.5 kcal/mol, the cis conformation must not be explicitly discarded if the binding pocket (e.g., FtsZ interdomain cleft) suggests steric constraints.

-

Ionization: Generate states at pH 7.4 ± 0.5. The amide nitrogen is non-basic; however, peripheral amine substituents on the N-phenyl ring (common in kinase inhibitors like Sorafenib) may be protonated.

-